tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of tert-butyl, iodo, and nitro functional groups attached to the indazole core
Preparation Methods
The synthesis of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Iodination: The addition of an iodine atom to the indazole ring.
tert-Butyl Protection: The protection of the carboxyl group with a tert-butyl group.
The reaction conditions often involve the use of strong acids for nitration, iodine or iodinating agents for iodination, and tert-butyl alcohol or tert-butyl chloride for the protection step. Industrial production methods may involve optimization of these steps to improve yield and selectivity .
Chemical Reactions Analysis
tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the indazole ring.
Common reagents used in these reactions include palladium catalysts for substitution, hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: It is used in the study of biological pathways involving indazole derivatives.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
- tert-Butyl 3-iodo-1H-indazole-1-carboxylate
- tert-Butyl 7-bromo-1H-indazole-1-carboxylate
- tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate
These compounds share similar structural features but differ in the nature and position of substituents. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, making each compound unique in its applications .
Properties
IUPAC Name |
tert-butyl 3-iodo-4-nitroindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJNGASOUQXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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